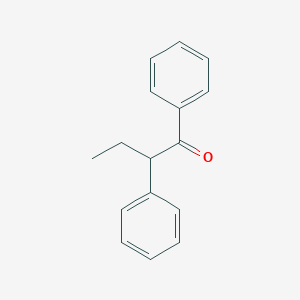![molecular formula C30H60O3Si3 B098914 Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- CAS No. 17846-09-2](/img/structure/B98914.png)
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-], also known as STOTMA, is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have excellent biocompatibility and low toxicity, making it an ideal candidate for drug delivery systems and biomedical implants. In materials science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a surface modifier to improve the adhesion and durability of coatings and composites. In environmental science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a dispersant for oil spills and as a surfactant for wastewater treatment.
Wirkmechanismus
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- works by reducing the surface tension of the medium in which it is dissolved, allowing it to form micelles and emulsions. This property makes it an effective surfactant and dispersant. Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- also has a unique structure that allows it to interact with biological membranes, making it an ideal candidate for drug delivery systems.
Biochemische Und Physiologische Effekte
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have low toxicity and good biocompatibility, making it safe for use in biomedical applications. It has also been shown to have minimal impact on the structure and function of biological membranes, making it an ideal candidate for drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has several advantages for lab experiments, including its high degree of purity, low toxicity, and excellent biocompatibility. However, it also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- research, including the development of new synthesis methods to reduce costs and increase availability, the optimization of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl--based drug delivery systems for specific applications, and the exploration of new applications in fields such as energy storage and catalysis.
In conclusion, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields. Its excellent biocompatibility, low toxicity, and unique structure make it an ideal candidate for drug delivery systems and biomedical implants. Further research is needed to fully explore the potential of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- in various fields and to optimize its properties for specific applications.
Synthesemethoden
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is synthesized through a multi-step process that involves the reaction of pregnenolone with trimethylchlorosilane and triethylamine, followed by the reaction of the resulting intermediate with methoxy polyethylene glycol (MPEG) and a subsequent quaternization reaction. The final product is a clear, colorless liquid with a high degree of purity.
Eigenschaften
CAS-Nummer |
17846-09-2 |
|---|---|
Produktname |
Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- |
Molekularformel |
C30H60O3Si3 |
Molekulargewicht |
553 g/mol |
IUPAC-Name |
[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3,17-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C30H60O3Si3/c1-22(31-34(4,5)6)30(33-36(10,11)12)20-17-27-25-14-13-23-21-24(32-35(7,8)9)15-18-28(23,2)26(25)16-19-29(27,30)3/h22-27H,13-21H2,1-12H3/t22-,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
KFUWLVZCEDFJIK-BQGAKRLQSA-N |
Isomerische SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
[[(20S)-5β-Pregnane-3α,17,20-triyl]tri(oxy)]tris(trimethylsilane) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



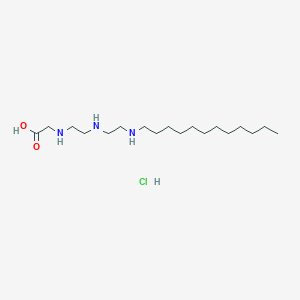
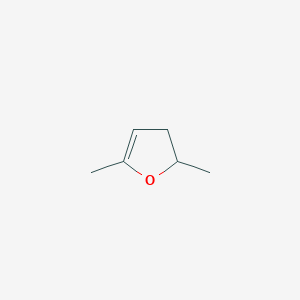
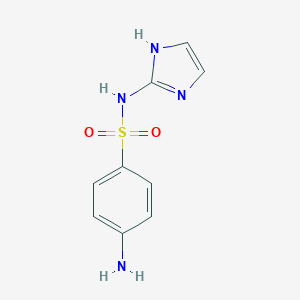
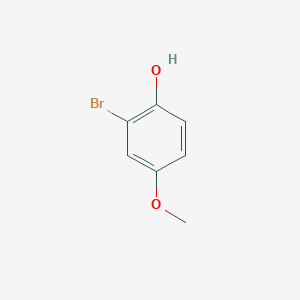
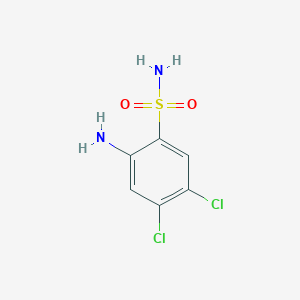
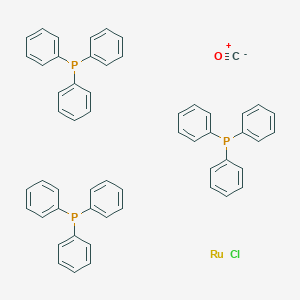
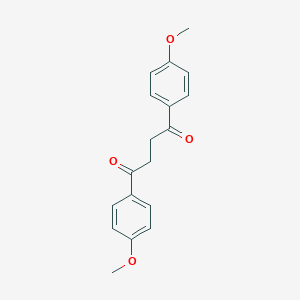
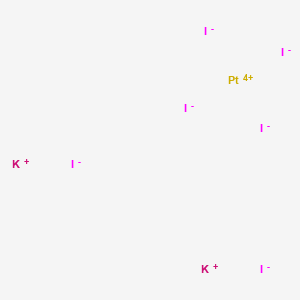


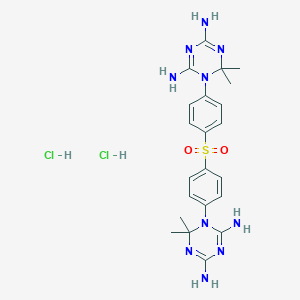
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
